molecular formula C9H7ClN2 B13669655 6-Chloro-5-methylquinoxaline

6-Chloro-5-methylquinoxaline

Cat. No.: B13669655
M. Wt: 178.62 g/mol
InChI Key: USDDREHBYHCSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylquinoxaline typically involves the condensation of 2-chloroaniline with 2,3-butanedione in the presence of a catalyst. One efficient method includes using titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable.

Industrial Production Methods: Industrial production methods for this compound often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-5-methylquinoxaline is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

6-chloro-5-methylquinoxaline

InChI

InChI=1S/C9H7ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3

InChI Key

USDDREHBYHCSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)Cl

Origin of Product

United States

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